

Exploring Tulrampator for major depressive disorder studies

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Compound of Interest

Compound Name: Tulrampator

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An In-depth Technical Guide to **Tulrampator** for Major Depressive Disorder Studies

Introduction

Major Depressive Disorder (MDD) is a significant global health challenge, and a substantial portion of patients do not achieve remission with currently available monoaminergic antidepressants. This has driven research into novel mechanisms of action, with the glutamatergic system emerging as a key target.^{[1][2]} The rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine have highlighted the potential of modulating this pathway.^{[3][4]} Evidence suggests that ketamine's effects are mediated downstream by the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, making direct AMPA receptor modulation a compelling strategy for novel antidepressant development.^{[5][6]}

This document provides a technical overview of **tulrampator** (also known as CX-1632 and S-47445), a positive allosteric modulator of the AMPA receptor, for professionals in drug development and neuroscience research. **Tulrampator** was investigated for MDD but ultimately failed to demonstrate superiority over placebo in a Phase II clinical trial.^{[3][7]} Despite this outcome, the study of **tulrampator** and similar compounds provides valuable insights into the role of the glutamatergic system in depression.

Table 1: **Tulrampator** (CX-1632) Compound Profile

Parameter	Description
Compound Name	Tulrampator
Development Codes	CX-1632, S-47445
Drug Class	AMPA Receptor Positive Allosteric Modulator (PAM)[7][8]
Sub-Class	High-impact AMPAkinine[7][8]
Primary Target	AMPA-type ionotropic glutamate receptor[7]
Proposed Indication	Major Depressive Disorder (adjunctive)[7]
Other Investigated Indications	Alzheimer's Disease, Dementia, Mild Cognitive Impairment[7]
Highest Phase of Development (MDD)	Phase II (Failed to meet primary endpoint)[3][7]

Mechanism of Action

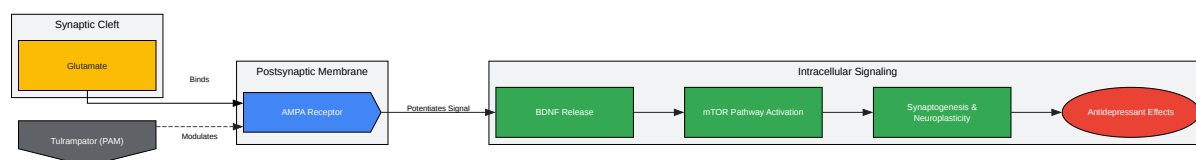
Tulrampator is a high-impact positive allosteric modulator (PAM) of the AMPA receptor.[8] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site and only enhance the receptor's response in the presence of the endogenous ligand, glutamate.[8]

The distinction between "low-impact" and "high-impact" AMPAkinines is critical.

- Low-impact PAMs: Primarily slow the receptor's deactivation (channel closing).[8]
- High-impact PAMs (like **tulrampator**): Slow both deactivation and desensitization, resulting in a more sustained and robust potentiation of the glutamate-induced current.[8]

This enhanced AMPA receptor signaling is hypothesized to produce antidepressant effects through downstream neurotrophic pathways. The leading theory, largely informed by studies on ketamine, suggests that enhanced AMPA receptor throughput triggers the release of Brain-Derived Neurotrophic Factor (BDNF).[7][9] BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating intracellular signaling cascades, most notably the mTOR (mechanistic target of rapamycin) pathway.[5] This cascade is believed to promote

synaptogenesis and reverse the synaptic deficits associated with chronic stress and depression.[2][5] By directly targeting the AMPA receptor, **tulrampator** was developed with the aim of achieving rapid antidepressant effects similar to ketamine but without the dissociative and other adverse effects associated with NMDA receptor antagonism.[7]



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Caption: Proposed mechanism of action for **Tulrampator** in MDD.

Preclinical Studies

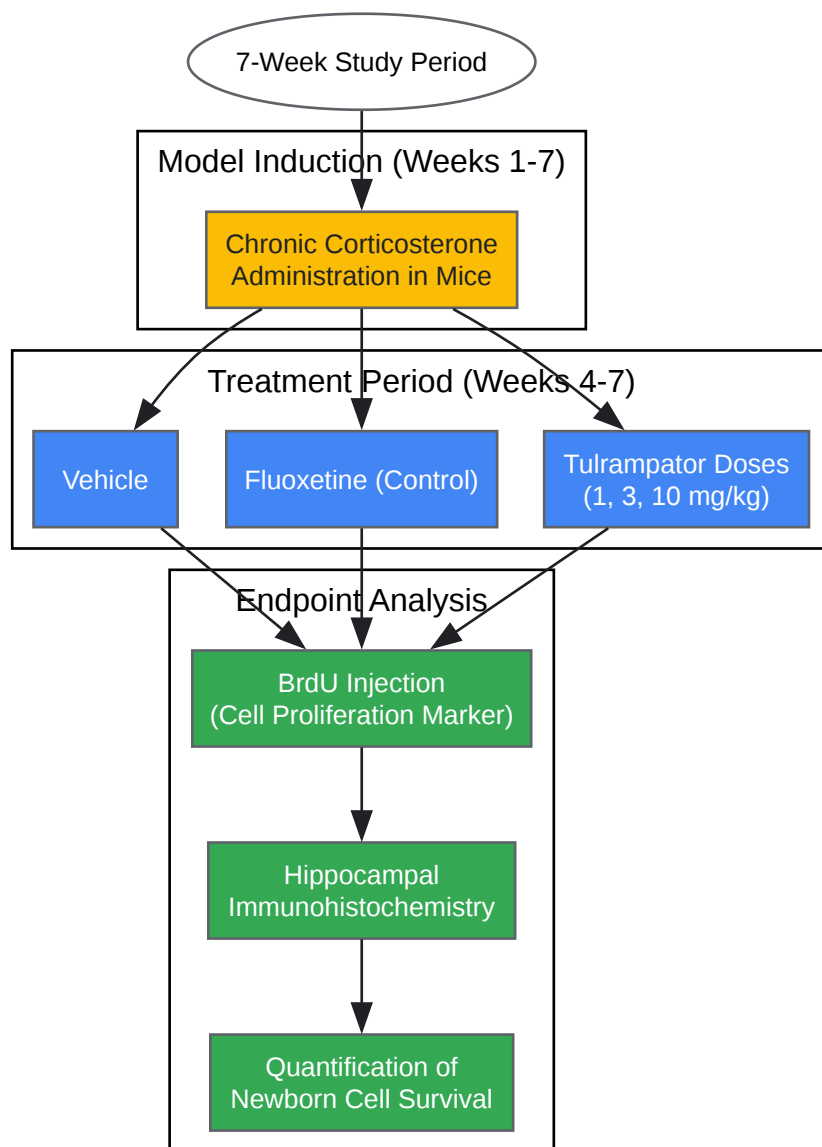
Tulrampator demonstrated antidepressant- and anxiolytic-like effects in various rodent models. [7] These studies provided the foundational evidence for its progression into clinical trials. A key finding from preclinical work was the compound's ability to promote neurogenesis, a process implicated in the efficacy of many antidepressant treatments.[9]

Key Preclinical Experiment: Chronic Corticosterone Model

One representative study investigated the effects of S-47445 (**tulrampator**) in a mouse model of depression induced by chronic corticosterone administration, which is known to suppress neurogenesis.[10]

- Model: Male C57BL/6J mice were subjected to chronic corticosterone administration (via drinking water) for seven weeks to induce a depressive-like phenotype and inhibit adult hippocampal neurogenesis.[10]

- Treatment Groups: During the final four weeks of corticosterone administration, mice were chronically treated with either vehicle, fluoxetine (a positive control), or S-47445 (1, 3, or 10 mg/kg).[10]
- Neurogenesis Quantification: To label dividing cells, mice were administered the thymidine analog Bromodeoxyuridine (BrdU). The survival of these newborn cells in the dentate gyrus of the hippocampus was quantified via immunohistochemistry.[10]



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Caption: Experimental workflow for a preclinical neurogenesis study.

The study found that chronic treatment with **tulrampator** significantly increased the survival of newborn cells in the hippocampus, reversing the suppressive effect of corticosterone. Its efficacy in this model was comparable to that of the established antidepressant fluoxetine.[10]

Table 2: Effect of **Tulrampator** (S-47445) on Hippocampal Neurogenesis[10]

Treatment Group	Dosage (mg/kg)	Effect on Newborn Cell Survival (vs. CORT + Vehicle)	Statistical Significance
Fluoxetine	Not Specified	+28%	p < 0.05
Tulrampator	1	+29%	p < 0.01
Tulrampator	3	+40%	p < 0.001
Tulrampator	10	+29%	p < 0.01

Data derived from a mouse model of depression induced by chronic corticosterone administration.

Clinical Development for MDD

Following promising preclinical results, **tulrampator** was advanced to Phase II clinical trials to assess its efficacy and safety as an adjunctive therapy for patients with MDD.

Phase II Study Protocol (General Representative)

While the specific, detailed protocol for the **tulrampator** MDD trial (NCT02805439) is not publicly available, a typical Phase II study in this indication would follow this general structure:

- Design: A randomized, double-blind, placebo-controlled, multi-center study.
- Population: Adult patients diagnosed with MDD who have had an inadequate response to at least one standard antidepressant in their current episode.

- **Intervention:** Patients would continue their existing antidepressant medication and be randomized to receive either adjunctive **tulrampator** or adjunctive placebo for a fixed duration (e.g., 8-12 weeks).
- **Primary Outcome Measure:** The primary endpoint would typically be the change from baseline in a standardized depression rating scale, most commonly the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).
- **Secondary Outcome Measures:** These would likely include response rates (e.g., $\geq 50\%$ reduction in MADRS score), remission rates (e.g., MADRS score ≤ 10), and changes in other scales measuring anxiety, function, and overall illness severity. Safety and tolerability would be monitored throughout.

Clinical Trial Results

Despite the strong preclinical rationale, the Phase II study of **tulrampator** for MDD did not meet its primary endpoint.^{[3][7]} The compound failed to demonstrate a statistically significant separation from placebo in improving depressive symptoms.^[5]

Table 3: Summary of **Tulrampator** Phase II MDD Clinical Trial

Parameter	Details
ClinicalTrials.gov ID	NCT02805439 ^[5]
Phase	II
Indication	Major Depressive Disorder (Treatment-Resistant)
Intervention	Tulrampator as an adjunctive therapy
Primary Outcome	Efficacy in improving depressive symptoms
Status	Completed
Reported Result	Failed to demonstrate superiority over placebo ^{[3][5][7]}
Data Availability	Detailed quantitative results are not published ^[5]

Conclusion for Researchers

The development of **tulrampator** for MDD illustrates the significant challenge of translating preclinical findings in the glutamatergic system into clinical efficacy. While **tulrampator** itself was unsuccessful, the research provides several key takeaways for the scientific community:

- **Target Engagement vs. Efficacy:** The failure of **tulrampator**, and other AMPA PAMs, raises questions about whether robust AMPA receptor potentiation is a sufficient condition for producing a clinically meaningful antidepressant effect, or if other aspects of glutamatergic modulation (such as the NMDA antagonism of ketamine) are also necessary.[3]
- **Therapeutic Window:** High-impact AMPAkinetics carry a risk of motor coordination issues and convulsions at higher doses, which may limit the achievable therapeutic window in clinical settings.[7]
- **Future Directions:** The glutamatergic pathway remains a high-interest target for antidepressant research.[2][11] Future work may focus on developing modulators with different profiles (e.g., subunit-specific PAMs) or exploring combination therapies that can better harness the therapeutic potential of this system.

The study of **tulrampator** serves as a critical case study in the complex journey of developing novel therapeutics for major depressive disorder.

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